molecular formula C19H20N4O2S B2723801 2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627046-54-2

2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2723801
M. Wt: 368.46
InChI Key: SZINQTCACXGNLQ-UHFFFAOYSA-N
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Description

The compound “2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrimido[4,5-b]quinoline ring, a pyridine ring, and an isopropylthio group. These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimido[4,5-b]quinoline ring and the introduction of the isopropylthio and pyridin-3-yl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The presence of multiple functional groups could allow for a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be determined by its molecular structure .

Scientific Research Applications

Hantzsch-like Synthesis and Biological Interactions

A novel series of bis(pyrimido[4,5-b]quinolines) has been synthesized through a Hantzsch-like reaction, which demonstrates the versatility of these compounds in chemical synthesis. Such compounds have been studied for their interactions with DNA and bovine serum albumin (BSA), indicating their potential in biomedical research, particularly in understanding DNA interactions and the design of drug molecules with specific binding affinities (Ragheb et al., 2022).

Oxidation Processes

Research has shown that derivatives of pyrimido[4,5-b]quinoline, such as 5-deazaflavin, can oxidize amines to carbonyl compounds under specific conditions, highlighting their role in chemical reactions and potential applications in synthetic chemistry and industrial processes (Yoneda et al., 1979).

Synthesis of Heterocyclic Compounds

The chemical framework of pyrimido[4,5-b]quinoline derivatives serves as a foundation for the synthesis of various heterocyclic compounds. These activities underscore the importance of such compounds in the development of new materials and pharmaceuticals, showcasing their broad applicability in chemical synthesis and drug development (Sorokina et al., 2007).

Antioxidant Activity

Hexahydropyrimido[5,4-c]quinoline derivatives have been evaluated for their antioxidant properties, indicating the potential of pyrimido[4,5-b]quinoline derivatives in the development of new antioxidant agents. This research highlights their potential therapeutic applications, particularly in diseases associated with oxidative stress (Ismaili et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

IUPAC Name

2-propan-2-ylsulfanyl-5-pyridin-3-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-10(2)26-19-22-17-16(18(25)23-19)14(11-5-4-8-20-9-11)15-12(21-17)6-3-7-13(15)24/h4-5,8-10,14H,3,6-7H2,1-2H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINQTCACXGNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CN=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(isopropylthio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

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